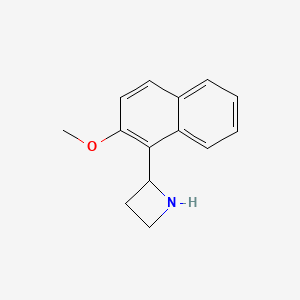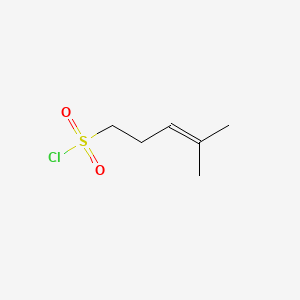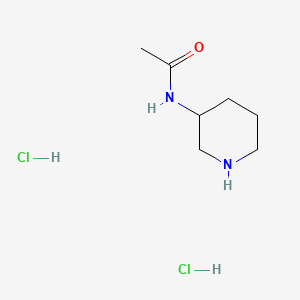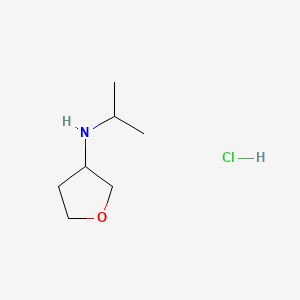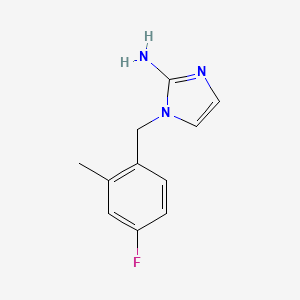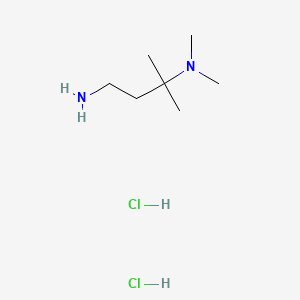
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride typically involves the reaction of 4-amino-2-methylbutan-2-ol with dimethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Biology
In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry
In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of other compounds and is used in the formulation of certain industrial chemicals .
Mechanism of Action
The mechanism of action of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((2,3-dimethylbutan-2-yl)amino)benzamide: This compound is structurally similar and is used in similar applications.
4-Amino-2-methylbutan-2-ol: Another related compound with similar chemical properties.
Uniqueness
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C7H20Cl2N2 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
3-N,3-N,3-trimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-6-8)9(3)4;;/h5-6,8H2,1-4H3;2*1H |
InChI Key |
URWBONQYGFHNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
